molecular formula C6H12 B1348261 cis-2-Hexene CAS No. 7688-21-3

cis-2-Hexene

Cat. No.: B1348261
CAS No.: 7688-21-3
M. Wt: 84.16 g/mol
InChI Key: RYPKRALMXUUNKS-HYXAFXHYSA-N
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Description

cis-2-Hexene: is an organic compound with the molecular formula C6H12 . It is one of the isomeric forms of hexene, characterized by a double bond between the second and third carbon atoms, with both hydrogen atoms on the same side of the double bond. This geometric arrangement is referred to as the “cis” configuration. This compound is a colorless liquid with a distinct odor and is used in various chemical synthesis processes .

Scientific Research Applications

cis-2-Hexene is used in various scientific research applications, including:

Safety and Hazards

Cis-2-Hexene is classified as a flammable liquid, skin irritant, eye irritant, and may cause respiratory irritation . It is advised to avoid breathing mist, gas, or vapors and avoid contact with skin and eyes . Use of personal protective equipment and proper storage is recommended .

Future Directions

Cis-2-Hexene has potential applications in the production of fine chemicals or pharmaceuticals . The development of catalysts that can produce this compound with high yield and prevent over-hydrogenation and isomerization is of great interest .

Biochemical Analysis

Biochemical Properties

cis-2-Hexene plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and other biomolecules. It is known to undergo isomerization and hydrosilylation reactions. For instance, in the presence of a cobalt catalyst, this compound can react with phenyl silane to produce 1-hexylphenylsilane . This reaction highlights the compound’s ability to participate in complex biochemical transformations. Additionally, this compound’s interactions with enzymes such as hydrogenases and isomerases are crucial for its conversion and utilization in various biochemical pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can act as a substrate for enzymes, leading to enzyme activation or inhibition depending on the specific reaction. For instance, the binding of this compound to hydrogenase enzymes can facilitate its hydrogenation to form other alkenes or alkanes . Additionally, this compound can interact with transcription factors and other regulatory proteins, leading to changes in gene expression and subsequent cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. Studies have shown that this compound can undergo isomerization to form trans-2-Hexene under certain conditions . This isomerization can affect the compound’s biochemical activity and interactions with other molecules. Long-term exposure to this compound in in vitro or in vivo studies has also been observed to influence cellular function, potentially leading to changes in cell viability and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular function and overall health. At higher doses, it can exhibit toxic or adverse effects, including disruptions in metabolic pathways and cellular damage . Threshold effects have been observed, where a certain concentration of this compound is required to elicit a significant biological response. These dosage-dependent effects are crucial for understanding the compound’s safety and efficacy in various applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, including its conversion to other alkenes and alkanes through hydrogenation reactions. Enzymes such as hydrogenases and isomerases play a key role in these metabolic processes The compound’s interactions with cofactors and other metabolic intermediates can influence metabolic flux and the levels of various metabolites within the cell

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments. For example, this compound may bind to lipid transport proteins, facilitating its distribution within lipid membranes and other hydrophobic environments . The transport and distribution of this compound are critical for its biological activity and effectiveness in various applications.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. Targeting signals and post-translational modifications may direct this compound to specific compartments or organelles within the cell. For instance, the compound may localize to the endoplasmic reticulum or mitochondria, where it can participate in specific biochemical reactions and processes . Understanding the subcellular localization of this compound is important for elucidating its mechanisms of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: cis-2-Hexene can be synthesized through the semihydrogenation of 2-hexyne . This process involves the partial hydrogenation of 2-hexyne in the presence of a palladium catalyst supported on titanium dioxide and 1,10-phenanthroline in n-octane .

Industrial Production Methods: In industrial settings, this compound is often produced as a primary product from the dimerization of propylene . This reaction is catalyzed by a nickel oxide-silica-alumina catalyst .

Chemical Reactions Analysis

Types of Reactions: cis-2-Hexene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

cis-2-Hexene can be compared with other similar compounds, such as:

Uniqueness: this compound’s unique cis configuration results in different physical and chemical properties compared to its trans isomer. For instance, this compound has a lower melting point and different reactivity in certain chemical reactions due to the spatial arrangement of its atoms .

Properties

IUPAC Name

(Z)-hex-2-ene
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InChI

InChI=1S/C6H12/c1-3-5-6-4-2/h3,5H,4,6H2,1-2H3/b5-3-
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InChI Key

RYPKRALMXUUNKS-HYXAFXHYSA-N
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Canonical SMILES

CCCC=CC
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Isomeric SMILES

CCC/C=C\C
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Molecular Formula

C6H12
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DSSTOX Substance ID

DTXSID801015840
Record name (2Z)-2-Hexene
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Molecular Weight

84.16 g/mol
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Physical Description

Clear colorless liquid; [Sigma-Aldrich MSDS]
Record name cis-2-Hexene
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Vapor Pressure

150.0 [mmHg]
Record name cis-2-Hexene
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CAS No.

7688-21-3
Record name cis-2-Hexene
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Record name 2-Hexene, (2Z)-
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Record name cis-2-Hexene
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Record name (Z)-hex-2-ene
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Synthesis routes and methods

Procedure details

20 parts by volume of the rhodium catalyst solution prepared as described in Example B are mixed with 800 parts by volume of polyethylene glycol 400 having a water content of 2% and are introduced into an autoclave whose gas space is then filled with an equimolar mixture of hydrogen and carbon monoxide under a total pressure of 80 bar. The solution is heated while stirring to 100° C., this temperature is held for another three hours while continuing to stir and while maintaining the pressure of 80 bar and 800 parts by volume of 2-hexene are then added while maintaining these reaction conditions, the reaction mixture is stirred for another two hours at 100° C. and 80 bar and, after cooling and venting the autoclave, the reaction mixture obtained is transferred to a phase separator in which the aldehyde phase having a heptanal content of 96% is separated off. As a result of the partial isomerization of 2-hexene to 1-hexene, this gives a mixture of 1-heptanal and 2-heptanal in a mixing ratio of 0.83. The yield of heptanal mixture is 96% of theory.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of cis-2-Hexene?

A1: this compound has the molecular formula C6H12 and a molecular weight of 84.16 g/mol.

Q2: Are there any characteristic spectroscopic features of this compound?

A2: Yes, this compound exhibits characteristic peaks in its infrared (IR) spectrum. Studies using model compounds for polybutadiene have identified specific low-frequency vibrations associated with the cis C=C bond and its neighboring C-C bonds. [] These spectral features can help distinguish this compound from its trans isomer and other related compounds.

Q3: How does this compound behave in olefin metathesis reactions?

A3: this compound can be produced via olefin metathesis of cis-2-pentene. This equilibrium-limited reaction can be carried out in a reactive distillation column. Mathematical models, such as ARX and ARMAX models, have been developed to simulate and optimize this process, contributing to the efficient production of this compound. []

Q4: Can this compound be produced through catalytic isomerization?

A4: Yes, this compound can be produced through the isomerization of 1-hexene. Various catalysts have been studied for this reaction, including sulfated mesoporous tantalum oxide and zeolites like ZSM-5. Notably, the pore size of the catalyst can influence the cis/trans ratio of the 2-hexene isomers produced, highlighting the impact of confinement effects in these reactions. [, ]

Q5: Have computational methods been employed to study the formation of this compound?

A5: Yes, density functional theory (DFT) calculations have been instrumental in understanding the mechanism of 1-hexene isomerization to this compound over ZSM-5 zeolite. These studies have revealed the energetic aspects of the reaction pathway, providing insights into the role of Brønsted acid sites and the stability of alkoxy intermediates formed during the process. []

Q6: Is this compound biodegradable under anaerobic conditions?

A6: Research suggests that this compound, along with its trans isomer and 1-hexene, resist degradation by methanogenic enrichment cultures. These cultures, primarily composed of Methanospirillum hungatei and Methanothrix soehngenii, could not utilize these hexene isomers as substrates for methanogenesis. This finding suggests that the presence of a terminal double bond is crucial for the anaerobic biodegradation of hydrocarbons by these microbial communities. []

Q7: How is this compound typically purified and analyzed?

A7: this compound, along with a series of other hydrocarbons, is often purified for use as an API-Standard reference material. The purification process typically involves meticulous techniques to remove impurities and achieve high purity levels. Freezing point determination serves as a critical quality control measure, with highly accurate freezing point values reported for these standard hydrocarbons. []

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